Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. It is a derivative of the amino acid phenylalanine and is structurally similar to the natural neurotransmitter dopamine. This compound is known for its potential therapeutic applications and is often used in scientific research to explore its various properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride typically involves the acylation of 4-aminophenylalanine followed by esterification. The reaction conditions often include the use of acetic anhydride and methanol as reagents, with hydrochloric acid serving as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-aminophenyl)propanoate;hydrochloride
- Methyl 3-(4-aminophenyl)propanoate
- Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate
Uniqueness
Methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride is unique due to its specific structural features and the presence of both acetamido and aminophenyl groups. These features contribute to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIJUQAYQIYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.